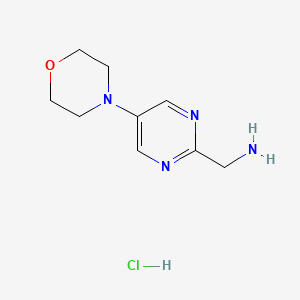

(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride

Description

(5-Morpholinopyrimidin-2-yl)methanamine hydrochloride is a pyrimidine-derived compound featuring a morpholino substituent at the 5-position and a methanamine group at the 2-position, forming a hydrochloride salt. The morpholino group (a six-membered ring containing oxygen and nitrogen) enhances solubility and stability, making this compound of interest in pharmaceutical and materials science research.

Properties

CAS No. |

1196155-79-9 |

|---|---|

Molecular Formula |

C9H15ClN4O |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

(5-morpholin-4-ylpyrimidin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H14N4O.ClH/c10-5-9-11-6-8(7-12-9)13-1-3-14-4-2-13;/h6-7H,1-5,10H2;1H |

InChI Key |

KUFOETUCYGIFBH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CN=C(N=C2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Method 2: Microwave-Assisted Synthesis

Utilizing microwave irradiation can significantly enhance reaction rates and yields.

Reagents :

- Similar to Method 1, but optimized for microwave conditions.

-

- Mix morpholine and 5-chloropyrimidine in a suitable microwave vessel.

- Subject the mixture to microwave irradiation at controlled power settings for a short duration (e.g., 10-15 minutes).

- Follow up with methanamine hydrochloride addition post-reaction.

Advantages : This method can reduce reaction time from hours to minutes while improving yield and purity.

Method 3: One-Pot Synthesis

A more streamlined approach that combines multiple steps into one reaction vessel.

Reagents :

- Morpholine

- A pyrimidine derivative

- Methanamine hydrochloride

-

- Combine all reagents in a single flask with an appropriate solvent (e.g., ethanol).

- Heat the mixture under reflux conditions for several hours.

Outcome : This method simplifies purification steps and can yield high purity products with reduced solvent use.

| Method | Yield (%) | Time Required | Advantages | Disadvantages |

|---|---|---|---|---|

| Reaction with Morpholine | ~60-70 | Several hours | Established method | Longer reaction time |

| Microwave-Assisted | ~70-80 | Minutes | Faster reaction, higher yields | Requires specialized equipment |

| One-Pot Synthesis | ~65-75 | Several hours | Simplified procedure | Potential for lower purity if not optimized |

The preparation of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride can be effectively achieved through various methods, each offering unique advantages and challenges. The choice of method depends on factors such as available resources, desired yield, and purity requirements. Continued research into optimizing these synthesis routes will enhance the accessibility of this compound for pharmaceutical applications.

Chemical Reactions Analysis

(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.

Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

- Building Block for Synthesis :

Biology

- Enzyme Inhibition Studies :

- Antitumor Activity :

-

Mechanism of Action :

- The compound's mechanism involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to active sites or alter receptor function through competitive inhibition.

Case Study 1: Antitumor Efficacy

In a study involving various cancer cell lines, (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride demonstrated significant cytotoxic effects. The compound was tested against FLT3-driven models, showing potent inhibition that correlated with reduced cell viability and proliferation rates .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific kinases implicated in tumor growth. The results indicated that it could effectively inhibit kinase activity at low concentrations, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Table 1: Antitumor Activity Against Cancer Cell Lines

Table 2: Mechanism of Action Insights

| Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| FLT3 Kinase | Competitive Inhibition | 0.15 |

| c-KIT | Non-competitive | 0.40 |

| Other Kinases | Varies | Varies |

Mechanism of Action

The mechanism of action of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by interacting with receptor binding sites .

The pathways involved in its mechanism of action depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it may interfere with the enzyme’s catalytic activity, thereby affecting the metabolic pathways regulated by that enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (5-Morpholinopyrimidin-2-yl)methanamine hydrochloride with key analogs, emphasizing structural features, physicochemical properties, and biological relevance:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications | References |

|---|---|---|---|---|---|

| (5-Morpholinopyrimidin-2-yl)methanamine HCl | C₉H₁₅ClN₄O | 231.71 | 5-Morpholino, 2-methanamine | High solubility, potential CNS activity | Estimated |

| (5-Bromopyrimidin-2-yl)methylamine HCl | C₆H₉BrClN₃ | 238.51 | 5-Bromo, 2-(methylamine) | Intermediate in drug synthesis | |

| (5-Chloro-3-methylpyridin-2-yl)methanamine HCl | C₇H₁₀Cl₂N₂ | 193.08 | 5-Chloro, 3-methyl (pyridine) | Analgesic activity (GABA modulation) | |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C₁₀H₁₀Cl₂N₂S | 261.17 | Thiazole, 4-chlorophenyl | Catalyst support in materials science | |

| (1-Phenyl-1H-pyrazol-4-yl)methanamine HCl | C₁₀H₁₂ClN₃ | 209.68 | Pyrazole, 1-phenyl | Building block for bioactive molecules |

Key Observations:

Structural Influence on Solubility: The morpholino group in the target compound likely enhances aqueous solubility compared to lipophilic substituents like bromo or chlorophenyl groups.

Biological Activity: Pyridine- and pyrimidine-based methanamine hydrochlorides (e.g., (5-chloro-3-methylpyridin-2-yl)methanamine HCl) show analgesic effects via GABA transporter inhibition . The morpholino variant may exhibit similar CNS activity but with improved pharmacokinetics due to its solubility.

Synthetic Accessibility : The target compound can likely be synthesized via nucleophilic substitution of a 5-chloropyrimidine intermediate with morpholine, followed by amination and HCl salt formation—a route analogous to (5-bromopyrimidin-2-yl)methylamine HCl synthesis .

Physicochemical and Pharmacological Data

Physicochemical Properties:

- Melting Point: Estimated at ~250°C based on analogs like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (mp 268°C) . Morpholino’s bulk may slightly reduce thermal stability.

- Solubility: High solubility in polar solvents (e.g., methanol, DMSO) due to the morpholino group’s hydrogen-bonding capacity .

Pharmacological Potential:

- Target Engagement: Morpholino-pyrimidine hybrids are explored for kinase inhibition and CNS targeting due to their balanced lipophilicity and hydrogen-bonding capacity .

- Metabolic Stability: The morpholino group’s resistance to enzymatic degradation may improve half-life compared to esters or amides .

Biological Activity

(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₃ClN₄O |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | (5-Morpholinopyrimidin-2-yl)methanamine hydrochloride |

| CAS Number | 1196155-79-9 |

The biological activity of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways associated with cancer proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride exhibits significant antiproliferative effects against various cancer cell lines. For example, in a study involving FLT3-driven acute myeloid leukemia cells, the compound displayed an IC₅₀ value of 18.77 ± 3.71 nM, indicating potent inhibition compared to other tested analogs .

Antimicrobial Properties

In addition to its anticancer effects, (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride has shown promising antimicrobial activity. In vitro tests revealed that it inhibits the growth of several bacterial strains, suggesting its potential as a novel antibacterial agent. The minimum inhibitory concentration (MIC) values were significantly lower than those of established antibiotics, indicating its superior efficacy .

Case Studies

-

In Vivo Efficacy in Cancer Models :

- A pharmacokinetic study was conducted using Balb/C mice to evaluate the compound's in vivo efficacy. The results indicated that after administration, the compound was well-tolerated with no adverse effects observed at doses up to 10 mg/kg . The study also noted a favorable half-life and bioavailability.

- Antibacterial Evaluation :

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride:

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | IC₅₀ = 18.77 ± 3.71 nM in FLT3-driven cells |

| Antimicrobial Activity | MIC = 0.25 µg/mL against gram-positive bacteria |

| In Vivo Studies | Well-tolerated in Balb/C mice; favorable pharmacokinetics |

Q & A

Q. What are the recommended synthetic routes for (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For pyrimidine derivatives, a common approach is:

- Step 1: React a halogenated pyrimidine (e.g., 5-chloropyrimidin-2-amine) with morpholine under reflux in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) to introduce the morpholino group .

- Step 2: Functionalize the pyrimidine core with an aminomethyl group via reductive amination or using a protecting-group strategy (e.g., Boc-protected amine followed by HCl deprotection) .

- Key Reagents: EDC/NHS for carboxylate-amine coupling (if intermediates require activation) .

Q. How can the purity and structural integrity of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride be verified?

Methodological Answer: Use a combination of analytical techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., morpholino protons at δ 3.6–3.8 ppm; pyrimidine protons at δ 8.0–8.5 ppm) .

- HPLC-MS: Quantify purity (>95%) and validate molecular weight (exact mass: [M+H]+ calculated for C₉H₁₅N₄OCl, theoretical vs. observed) .

- Elemental Analysis: Match experimental C/H/N/O percentages to theoretical values (±0.3%) .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride?

Methodological Answer:

- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and minimize side reactions (e.g., over-alkylation) .

- Solvent Optimization: Replace DMF with acetonitrile to reduce byproducts in morpholino substitution .

- Catalytic Enhancements: Employ Pd/C or Ni catalysts for selective C-N bond formation in pyrimidine functionalization .

- Purification: Use preparative HPLC with a C18 column and 0.1% TFA buffer for high recovery of hydrochloride salts .

Q. How do structural modifications to the morpholino or pyrimidine rings affect biological activity?

Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., replacing morpholino with piperazine or altering pyrimidine halogens) and test against target enzymes (e.g., kinase assays). For example, a chloro-substituted pyrimidine (as in ) showed enhanced LOXL2 inhibition (IC₅₀ = 126 nM).

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity changes with modified substituents .

- In Vitro Testing: Compare IC₅₀ values in cellular assays (e.g., proliferation inhibition in cancer lines) to establish substituent-activity trends .

Q. How does pH affect the stability of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride in aqueous solutions?

Methodological Answer:

- Stability-Indicating Assays: Prepare buffered solutions (pH 2–9) and monitor degradation via HPLC at 25°C/40°C.

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. For example, acidic conditions (pH < 3) may hydrolyze the morpholino ring, while neutral/basic pH stabilizes the compound .

- Storage Recommendations: Lyophilize and store at -20°C under inert atmosphere for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.